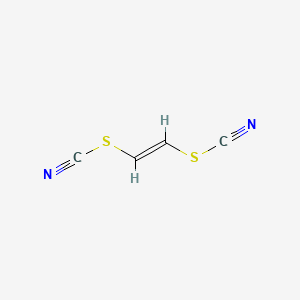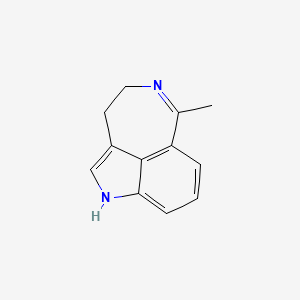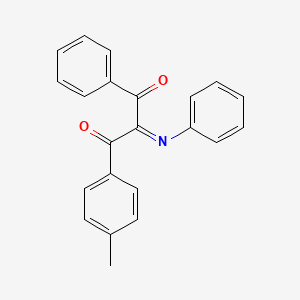
Propane-1,3-dione, 1-(4-methylphenyl)-2-(phenylimino)-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propane-1,3-dione, 1-(4-methylphenyl)-2-(phenylimino)-3-phenyl- is an organic compound with a complex structure that includes aromatic rings and imine functionality
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propane-1,3-dione, 1-(4-methylphenyl)-2-(phenylimino)-3-phenyl- typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with acetophenone in the presence of a base to form an intermediate chalcone. This intermediate is then reacted with aniline under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Propane-1,3-dione, 1-(4-methylphenyl)-2-(phenylimino)-3-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, Propane-1,3-dione, 1-(4-methylphenyl)-2-(phenylimino)-3-phenyl- is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other materials with specific properties.
Mecanismo De Acción
The mechanism by which Propane-1,3-dione, 1-(4-methylphenyl)-2-(phenylimino)-3-phenyl- exerts its effects involves interactions with various molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. The aromatic rings can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Propane-1,3-dione, 1-(4-methylphenyl)-2-(phenylimino)-3-(4-methylphenyl)
- Propane-1,3-dione, 1-(4-methylphenyl)-2-(phenylimino)-3-(4-chlorophenyl)
Uniqueness
Propane-1,3-dione, 1-(4-methylphenyl)-2-(phenylimino)-3-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both 4-methylphenyl and phenylimino groups contributes to its versatility in various applications.
Propiedades
Número CAS |
92630-43-8 |
|---|---|
Fórmula molecular |
C22H17NO2 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-3-phenyl-2-phenyliminopropane-1,3-dione |
InChI |
InChI=1S/C22H17NO2/c1-16-12-14-18(15-13-16)22(25)20(23-19-10-6-3-7-11-19)21(24)17-8-4-2-5-9-17/h2-15H,1H3 |
Clave InChI |
QBTHFTRJAXECKR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C(=NC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


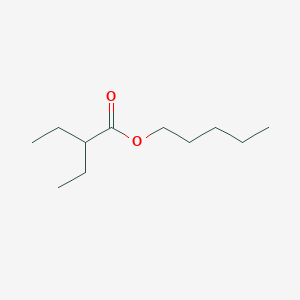
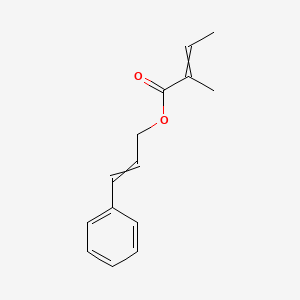
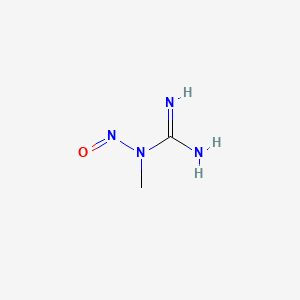
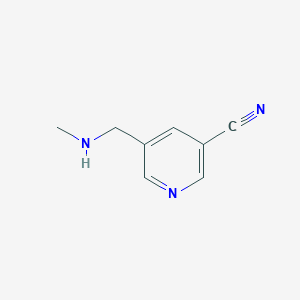

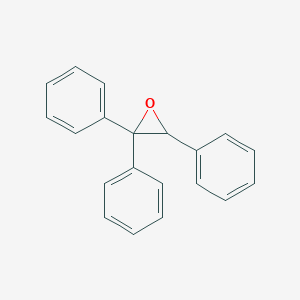
![4-Nitrobenzyl 7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14163172.png)
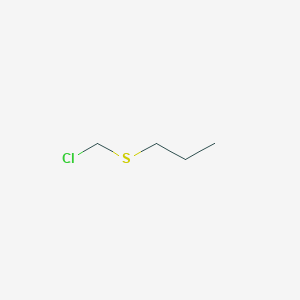
![Methyl 4-[({[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B14163193.png)
![(3'-Hydroxy-5'-methoxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone](/img/structure/B14163201.png)
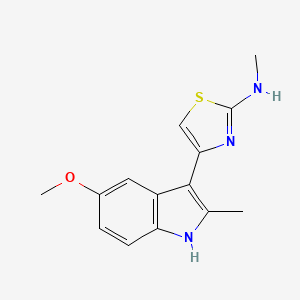
![2-[(6-Amino-5-nitropyrimidin-4-yl)(ethyl)amino]ethan-1-ol](/img/structure/B14163212.png)
